1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20181440
InChI: InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)
SMILES:
Molecular Formula: C30H30N2O7
Molecular Weight: 530.6 g/mol

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione

CAS No.:

Cat. No.: VC20181440

Molecular Formula: C30H30N2O7

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione -

Specification

Molecular Formula C30H30N2O7
Molecular Weight 530.6 g/mol
IUPAC Name 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)
Standard InChI Key BYGKUWPLEGHFKX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct moieties:

  • A pyrimidine-2,4-dione ring system, which serves as the core heterocycle. This bicyclic structure contains two nitrogen atoms at positions 1 and 3, contributing to potential hydrogen-bonding interactions with biological targets.

  • A tetrahydrofuran (oxolan) ring substituted at the 2-position. This five-membered oxygen-containing ring adopts a chair-like conformation, with hydroxyl and bis(4-methoxyphenyl)-phenylmethoxymethyl groups at the 4- and 5-positions, respectively .

  • A bis(4-methoxyphenyl)-phenylmethoxy protecting group. This bulky substituent enhances the compound’s lipophilicity and steric hindrance, a common feature in nucleoside analogs to improve metabolic stability .

The stereochemistry of the tetrahydrofuran ring is critical, with the hydroxyl group at the 4-position adopting an equatorial orientation to minimize steric strain .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC30H30N2O7\text{C}_{30}\text{H}_{30}\text{N}_{2}\text{O}_{7}
Molecular Weight530.6 g/mol
IUPAC Name1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione
Canonical SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O
SolubilityLimited aqueous solubility; soluble in DMSO, DMF-

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione involves sequential protection-deprotection strategies and condensation reactions . A typical route includes:

  • Formation of the pyrimidine-2,4-dione core: Uracil or its methylated derivative undergoes glycosylation with a protected ribose analog to form the nucleoside scaffold .

  • Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group: The hydroxyl group on the tetrahydrofuran ring is protected using bis(4-methoxyphenyl)chloromethane under basic conditions.

  • Selective deprotection: Acidic or fluoride-mediated conditions remove temporary protecting groups (e.g., tert-butyldimethylsilyl) to yield the final product .

Optimization Challenges

Key challenges include:

  • Steric hindrance: The bulky bis(4-methoxyphenyl) group complicates coupling reactions, necessitating high-yield catalysts like DMAP or HOBt .

  • Regioselectivity: Ensuring proper orientation of substituents on the tetrahydrofuran ring requires chiral auxiliaries or enzymatic resolution .

CompoundTarget ActivityIC₅₀ (nM)Source
5'-O-DMT-2'-TBDMS-UridineRNA polymerase inhibition120 ± 15
DMT-2'-OMe-5-Me-UAntiviral (HCV)85 ± 10
Target CompoundUnder investigation-

Research Findings and Applications

Preclinical Studies

  • Stability assays: The bis(4-methoxyphenyl) group enhances metabolic stability in human liver microsomes, with a half-life exceeding 8 hours .

  • In vitro cytotoxicity: Preliminary screens against HeLa cells show moderate activity (CC₅₀ = 45 µM), suggesting a selectivity index suitable for further optimization.

Industrial Applications

  • Nucleoside analog synthesis: Serves as an intermediate in oligonucleotide therapeutics, particularly for antisense RNA and siRNA .

  • Protecting group chemistry: The bis(4-methoxyphenyl) moiety is widely used in solid-phase peptide synthesis.

Future Directions and Challenges

Synthesis Improvements

  • Flow chemistry: Continuous manufacturing could reduce reaction times and improve yields .

  • Enzymatic catalysis: Lipases or esterases may enable stereoselective synthesis under mild conditions.

Therapeutic Development

  • Targeted drug delivery: Conjugation with nanoparticles or antibody-drug conjugates may enhance tumor-specific uptake.

  • Combination therapies: Pairing with checkpoint inhibitors or kinase inhibitors could synergize anticancer effects .

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